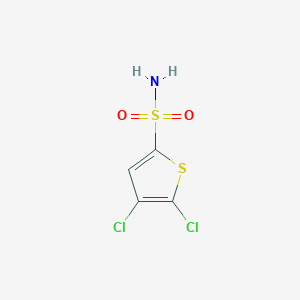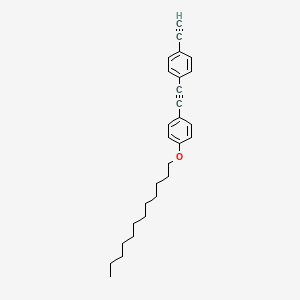
2,3-Dichlor-thiophen-5-sulfonamid
Übersicht
Beschreibung
4,5-Dichlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dichlorothiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichlorothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichlorothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumor-Medikamenten
2,3-Dichlor-thiophen-5-sulfonamid: hat im Bereich der Entwicklung von Antitumor-Medikamenten vielversprechende Ergebnisse gezeigt. Forschungen zeigen, dass Derivate dieser Verbindung eine starke Zytotoxizität gegen verschiedene Krebszelllinien aufweisen, darunter HeLa-, MDA-MB231- und MCF-7-Zellen . Die Fähigkeit der Verbindung, an DNA zu binden, insbesondere in der kleinen Furche, deutet auf einen Wirkmechanismus hin, der für die Entwicklung neuer Antitumor-Therapien genutzt werden könnte .
Molekular-Docking-Studien
4,5-Dichlor-thiophen-2-sulfonamid: wurde in molekularen Docking-Studien verwendet, um seine Interaktion mit biologischen Zielmolekülen zu verstehen . Diese Studien helfen bei der Aufklärung der Bindungsmodi und -affinitäten der Verbindung, was für das rationale Drugdesign und die Entwicklung effektiverer Therapeutika entscheidend ist.
Synthese von konjugierten Polymeren
Die Verbindung dient als Baustein bei der Synthese von thiophenbasierten konjugierten Polymeren . Diese Polymere finden aufgrund ihrer außergewöhnlichen optischen und leitfähigen Eigenschaften Anwendung in elektronischen und optoelektronischen Geräten. Die Fähigkeit, regioreguläre Polythiophene zu erzeugen, eröffnet Möglichkeiten zur Entwicklung fortschrittlicher Materialien für verschiedene technologische Anwendungen.
Antitumoraktivität
Forschungen haben das Antitumor-Potenzial von 4,5-Dichlor-thiophen-2-sulfonamid-Derivaten aufgezeigt. Diese Verbindungen wurden auf ihre Zytotoxizität gegenüber Tumorzelllinien untersucht und zeigten eine signifikante Antitumoraktivität . Dies unterstreicht die Rolle der Verbindung bei der fortlaufenden Suche nach neuen Antitumormitteln.
Therapeutika-Design
Die Sulfonamid- und Thiophen-Einheiten von This compound spielen eine bedeutende Rolle bei der Hemmung von Enzymen, was für das Design neuartiger Therapeutika von Vorteil ist . Die Eigenschaften der Verbindung können genutzt werden, um Carboanhydrase-Inhibitoren zu erzeugen, die zur Behandlung verschiedener Krankheiten eingesetzt werden können.
Wirkmechanismus
Mode of Action
2,3-Dichlorothiophene-5-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes. It binds to these enzymes, inhibiting their activity . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes by 2,3-Dichlorothiophene-5-sulfonamide affects the carbon dioxide/bicarbonate transport pathway. This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs, potentially affecting respiration and pH balance .
Result of Action
The inhibition of carbonic anhydrase enzymes by 2,3-Dichlorothiophene-5-sulfonamide can lead to a variety of effects at the molecular and cellular level. For instance, it can disrupt pH regulation and impair the transport of carbon dioxide and bicarbonate ions . Additionally, it has been shown to have anticancer potential, exhibiting strong cytotoxicity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichlorothiophene-5-sulfonamide. For example, the compound’s efficacy can be affected by the pH of the environment, as this can influence the ionization state of the compound and its ability to bind to its target enzymes . Additionally, factors such as temperature and light exposure can affect the stability of the compound .
Eigenschaften
IUPAC Name |
4,5-dichlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBNSTFOQDGQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395522 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256353-34-1 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)


![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)

![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)





